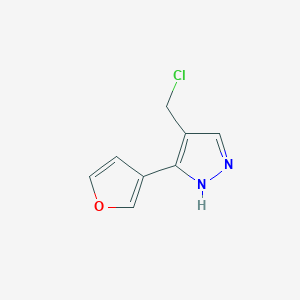
4-(chloromethyl)-3-(furan-3-yl)-1H-pyrazole
描述
4-(chloromethyl)-3-(furan-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Chloromethyl)-3-(furan-3-yl)-1H-pyrazole is a compound that belongs to the pyrazole family, characterized by its unique structural features which include a pyrazole ring, a furan ring, and a chloromethyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 186.61 g/mol. The presence of the chloromethyl group enhances its electrophilic properties, making it reactive towards nucleophiles and suitable for various biological applications.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. In a study, compounds similar in structure showed up to 85% inhibition of tumor necrosis factor (TNF-α) and significant reductions in interleukin-6 (IL-6) levels at concentrations as low as 10 µM , compared to standard drugs like dexamethasone .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives based on similar structures can inhibit bacterial growth effectively. For instance, certain pyrazole derivatives demonstrated notable activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been widely documented. For example, some compounds have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the sub-micromolar range . The mechanism often involves modulation of specific enzyme activities or interference with cellular signaling pathways related to cancer progression.
Mechanistic Insights
The biological mechanisms underlying the activity of this compound typically involve:
- Enzyme Modulation : The compound may interact with enzymes involved in inflammatory pathways or cancer metabolism.
- Cellular Signaling Interference : It can disrupt signaling pathways that promote cell proliferation and survival in cancer cells.
Synthesis Methods
Various synthesis methods have been developed for creating this compound. Some notable approaches include:
- Chloromethylation Reactions : Utilizing chlorosulfonic acid and dimethoxymethane to introduce the chloromethyl group efficiently .
- Cyclization Techniques : Sequential cyclization methods involving hydrazine derivatives and α,β-unsaturated carbonyl compounds have been employed to achieve high yields .
Case Studies
Several studies highlight the pharmacological potential of pyrazole derivatives:
- Study on Anti-inflammatory Activity : A series of novel pyrazoles were synthesized and tested for their ability to inhibit TNF-α and IL-6 production. Results indicated that modifications on the pyrazole ring significantly influenced anti-inflammatory potency .
- Anticancer Evaluation : In vitro assays demonstrated that specific derivatives of this compound inhibited the growth of MCF-7 cells with IC50 values comparable to established chemotherapeutics .
属性
IUPAC Name |
4-(chloromethyl)-5-(furan-3-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPSSZYOJFLOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















